Product packaging for Boc-Val-Ala-OBn(Cat. No.:CAS No. 77946-33-9)

Boc-Val-Ala-OBn

Cat. No.: B2686498
CAS No.: 77946-33-9
M. Wt: 378.469
InChI Key: FQWBPPZWWQDSGU-HOCLYGCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Val-Ala-OBn ( 77946-33-9) is a protected dipeptide building block of interest in synthetic organic chemistry and pharmaceutical research. With a molecular formula of C20H30N2O5 and a molecular weight of 378.47 g/mol, this compound features a tert-butoxycarbonyl (Boc) protecting group on the N-terminus and a benzyl (OBn) ester on the C-terminus . This protection scheme makes it a valuable intermediate in solid-phase and solution-phase peptide synthesis, allowing for selective deprotection and further chain elongation. The Val-Ala dipeptide sequence is not just a synthetic fragment; it has significant specific applications in developing advanced therapeutics. Specifically, the Val-Ala sequence is recognized as a cleavable linker moiety in the design of Antibody-Drug Conjugates (ADCs) . This sequence is highly stable in human plasma but is effectively cleaved by lysosomal proteolytic enzymes (such as cathepsin B) after the ADC internalizes into target cells, enabling the controlled release of a cytotoxic payload . This property makes the Val-Ala unit a potent strategy for designing targeted cancer therapies, and this compound serves as a key starting material for constructing such linkers. As a reagent, this compound is intended for use by qualified researchers in laboratory settings. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and handling in accordance with laboratory safety protocols are recommended.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30N2O5 B2686498 Boc-Val-Ala-OBn CAS No. 77946-33-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5/c1-13(2)16(22-19(25)27-20(4,5)6)17(23)21-14(3)18(24)26-12-15-10-8-7-9-11-15/h7-11,13-14,16H,12H2,1-6H3,(H,21,23)(H,22,25)/t14-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWBPPZWWQDSGU-HOCLYGCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Process Optimization for Boc Val Ala Obn

Solution-Phase Peptide Synthesis Strategies for Boc-Val-Ala-OBn

Solution-phase peptide synthesis (SPPS) offers a classical and versatile approach for preparing this compound, allowing for the isolation and characterization of intermediates at each step. The core of this methodology lies in the formation of an amide bond between the carboxyl group of a protected amino acid and the amino group of another. bachem.com

The choice of coupling reagent is paramount for achieving high yields and minimizing side reactions, particularly racemization. nbinno.com A variety of reagents are available, broadly classified into phosphonium (B103445) and aminium (uronium) salts, which convert the carboxylic acid into a more reactive species. bachem.comsigmaaldrich.com

Uronium/aminium-based reagents like HBTU, TBTU, and HATU, and phosphonium-based reagents such as PyBOP and PyAOP are commonly employed. bachem.comsigmaaldrich.com The efficiency of these reagents is often enhanced by the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives. uniurb.it For instance, HATU, which incorporates the more reactive HOAt, often leads to faster coupling rates compared to HBTU. bachem.comsigmaaldrich.com More recent developments have introduced oxyma-based reagents like COMU, which offer high coupling efficiency and a better safety profile as they are not based on potentially explosive triazole compounds. sigmaaldrich.comacs.org The general order of reactivity for the active esters generated is OAt > Oxyma Pure > 2-ClOBt > OBt. sigmaaldrich.com

Comparative Analysis of Common Peptide Coupling Reagents
Coupling ReagentClassAdditive/Leaving GroupKey CharacteristicsRef.
HBTUAminium (Uronium)HOBtWidely used, good for routine synthesis. sigmaaldrich.com
HATUAminium (Uronium)HOAtHighly efficient, faster coupling rates than HBTU. bachem.comsigmaaldrich.com
HCTUAminium (Uronium)6-Cl-HOBtHigh coupling efficiency, low racemization. nbinno.com
PyBOPPhosphoniumHOBtGood for routine synthesis, does not cause guanidinylation. sigmaaldrich.com
COMUAminium (Uronium)OxymaPureHigh reactivity, non-explosive, good solubility. bachem.comacs.org

Beyond the coupling reagent, the reaction conditions and solvent system play a critical role in the synthesis of this compound. The choice of solvent is crucial for ensuring the solubility of reactants and byproducts. rsc.org Dimethylformamide (DMF) is a common solvent in peptide synthesis due to its excellent solvating properties. rsc.orgpeptide.com Other solvents such as dichloromethane (B109758) (DCM) and acetonitrile (B52724) are also utilized. peptide.comacs.org The concentration of reactants can also influence the reaction rate and yield.

The selection of a base is another important parameter. Tertiary amines like N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used to neutralize the protonated amino component and facilitate the coupling reaction. bachem.com Optimization experiments often involve screening different solvents, bases, and reaction temperatures to identify the conditions that provide the highest yield and purity of the desired dipeptide. researchgate.net For instance, a study on T3P® as a coupling reagent optimized the reaction conditions by testing various solvents and bases to achieve high conversion rates in a short time. rsc.org

Optimization of Reaction Conditions for Dipeptide Synthesis
ParameterOptionsConsiderationsRef.
SolventDMF, DCM, NMP, Acetonitrile, THFSolubility of reactants and byproducts, potential for side reactions. peptide.com
BaseDIPEA, NMM, CollidineBasicity can influence racemization; steric hindrance can be a factor. bachem.comuni-kiel.de
Temperature0 °C to Room Temperature (or higher)Higher temperatures can increase reaction rates but may also increase side reactions. rsc.org
ConcentrationVaries (e.g., 0.1 M)Higher concentrations can favor intermolecular coupling over intramolecular side reactions. rsc.org

The formation of the amide bond in dipeptide synthesis is a two-step process: activation of the carboxyl group followed by nucleophilic attack by the amino group. bachem.com The coupling reagent facilitates the first step by converting the carboxylic acid into a more reactive intermediate, such as an active ester. sigmaaldrich.com For example, with carbodiimides, an O-acylisourea intermediate is formed, which can then react with the amine or be converted to a more stable active ester in the presence of an additive like HOBt. uniurb.it

Mechanistic studies aim to understand the intricacies of these reactions to minimize side reactions like racemization. uni-kiel.de Racemization can occur through direct enolization or, more commonly, via the formation of a 5(4H)-oxazolone intermediate. uniurb.it The structure of the coupling reagent, the nature of the protecting groups, and the reaction conditions all influence the propensity for racemization. uni-kiel.de For instance, the use of additives like HOAt is known to suppress racemization by forming highly reactive esters that couple quickly, minimizing the lifetime of the racemization-prone activated species. sigmaaldrich.com

Scaling up the synthesis of this compound from the laboratory bench to a larger scale presents several challenges. gappeptides.com In solution-phase synthesis, the purification of intermediates and the final product, often requiring chromatography, can become cumbersome and costly at a larger scale. nih.gov Therefore, strategies that minimize the need for chromatographic purification are highly desirable. This can include developing protocols where byproducts are easily removed by extraction or crystallization. nih.govgoogle.com

Other factors to consider during scale-up include reaction time, temperature control, and the cost and availability of reagents and solvents. gappeptides.com The Group-Assisted Purification (GAP) chemistry is an example of a strategy designed to simplify purification in solution-phase synthesis, thereby facilitating scale-up. nih.gov Efficient mixing and heat transfer also become more critical as the reaction volume increases. gappeptides.com

Solid-Phase Peptide Synthesis (SPPS) Approaches Utilizing this compound Scaffolds

While this compound is a product of synthesis, it can also serve as a precursor or building block in solid-phase peptide synthesis (SPPS), particularly in fragment condensation strategies. In SPPS, the growing peptide chain is anchored to an insoluble resin support, which simplifies the purification process as excess reagents and byproducts can be removed by simple filtration and washing. bachem.compeptide.com The Boc/Bzl protection scheme is a classical approach in SPPS, where Boc is used for temporary Nα-amino group protection and benzyl-based groups for side-chain protection. peptide.com

Several methods exist for loading Boc-amino acids onto resins. For Merrifield resins, the cesium salt method is often preferred as it minimizes racemization. chempep.comsigmaaldrich.com This involves converting the Boc-amino acid to its cesium salt, which then reacts with the chloromethyl groups on the resin. sigmaaldrich.com For hydroxymethyl-functionalized resins like Wang resin, other methods such as using the symmetrical anhydride (B1165640) of the protected amino acid with a catalytic amount of DMAP are employed. sigmaaldrich.com However, for amino acids prone to racemization, alternative resins and loading procedures are recommended. merckmillipore.com Trityl-based resins, for example, are beneficial for loading sensitive amino acids as the attachment does not require activation of the incoming amino acid, thus preventing racemization. merckmillipore.com The substitution level of the resin, which indicates the amount of the first amino acid attached, must be carefully controlled and determined to ensure efficient subsequent coupling steps. sigmaaldrich.com

Evaluation of Boc-Chemistry Deprotection Protocols in SPPS

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a foundational strategy in Solid-Phase Peptide Synthesis (SPPS). peptide.com In this approach, the temporary Nα-amino protecting group is the Boc group, while more permanent side-chain protection is typically afforded by benzyl-based groups. peptide.comluxembourg-bio.com The deprotection of the Boc group is a critical, repeated step in the elongation of the peptide chain.

This process is typically achieved under moderately acidic conditions, most commonly with a 50% solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). peptide.comchempep.com The reaction is usually rapid, involving a prewash followed by a 15-to-25-minute cleavage reaction. chempep.com A key challenge in Boc chemistry is that the protection scheme is not fully orthogonal; both Boc and benzyl-type protecting groups are acid-labile. peptide.com However, a practical selectivity is achieved because the Boc group can be removed by moderate acids like TFA, whereas the benzyl (B1604629) groups require very strong acids, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage. peptide.comluxembourg-bio.comrsc.org

During the TFA-mediated deprotection, reactive tert-butyl carbonium ions are generated. peptide.com These cations can lead to undesired side reactions by alkylating nucleophilic residues such as Tryptophan (Trp), Cysteine (Cys), or Methionine (Met) if present in the sequence. peptide.com To prevent the formation of these peptide side products, scavengers like 0.5% dithioethane (DTE) are often added to the cleavage solution to trap the carbocations. peptide.com

Following deprotection, the newly exposed N-terminal amine exists as a TFA salt. This salt must be neutralized to the free amine before the subsequent coupling reaction can proceed. peptide.com This is commonly done by washing the peptide-resin with a base, such as a solution of diisopropylethylamine (DIEA) in DCM. peptide.com Alternatively, in situ neutralization protocols have been developed where the neutralization is performed concurrently with the coupling step, using reagents like HBTU or HATU. peptide.com

The final step in Boc-SPPS involves the global deprotection of all side-chain protecting groups and the cleavage of the completed peptide from the resin support. This traditionally requires treatment with hazardous HF, which necessitates specialized equipment. luxembourg-bio.comnih.gov Due to the hazards associated with HF, alternative strong acids like TFMSA have been explored and found to perform comparably for on-resin global deprotection. rsc.org

Step Reagent/Protocol Purpose Potential Issues
Nα-Deprotection 50% TFA in DCMCleavage of the temporary Boc group. chempep.comFormation of tert-butyl cations leading to side reactions. peptide.com
Scavenging 0.5% Dithioethane (DTE)Traps tert-butyl cations to prevent side-product formation. peptide.comRequired for sequences containing Trp, Cys, or Met. peptide.com
Neutralization 5-10% DIEA in DCMConverts the N-terminal amine TFA salt to the free amine for the next coupling. peptide.comRequires multiple washing steps.
In Situ Neutralization HBTU/HATU with DIEACombines neutralization and coupling into a single step. peptide.comN/A
Final Cleavage Hydrogen Fluoride (HF) or TFMSARemoves permanent side-chain protecting groups and cleaves the peptide from the resin. peptide.comrsc.orgHF is highly hazardous; TFMSA is a safer alternative. rsc.orgnih.gov

Segment Condensation Strategies Employing this compound Fragments

For the synthesis of large peptides and proteins, a convergent approach known as segment condensation is often more efficient than a linear, stepwise synthesis. nih.gov This strategy involves the chemical ligation of several shorter, protected peptide fragments to assemble the final, full-length polypeptide. nih.govresearchgate.net The dipeptide this compound is an ideal candidate for use as a building block in such a strategy.

In a typical segment condensation approach, fragments like this compound are first synthesized, often via solution-phase methods or SPPS, and purified. These protected segments are then strategically coupled together. One of the most powerful methods for segment condensation is Native Chemical Ligation (NCL), which involves the reaction between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. nih.gov This chemoselective reaction forms a native peptide bond at the ligation site. nih.gov

While Boc-SPPS is well-suited for preparing peptide thioesters, the use of this compound would typically occur in a more classical fragment condensation context, where standard peptide coupling reagents are used to join the C-terminus of one fragment to the N-terminus of another. researchgate.net

Hypothetical Application of this compound in Segment Condensation:

Fragment Synthesis: this compound is synthesized and purified. The Boc group protects the N-terminus, while the benzyl ester (OBn) protects the C-terminus.

Selective Deprotection: To be used as a C-terminal fragment, the Boc group would be removed using TFA. To be used as an N-terminal fragment, the benzyl ester would need to be removed (e.g., by hydrogenolysis) to free the carboxylic acid for activation.

Coupling: The deprotected fragment is then coupled to another peptide segment using coupling reagents, carefully controlling conditions to minimize racemization, a common risk during fragment coupling. scripps.edu

This convergent strategy offers several advantages over linear SPPS for long sequences, including the synthesis of shorter, more manageable fragments that can be purified individually, leading to a purer final product. nih.gov

Mitigation of Aggregation Phenomena in Hydrophobic Sequence Synthesis

Peptide chains containing stretches of hydrophobic amino acids, such as the Val-Ala sequence in this compound, have a strong tendency to self-associate and form aggregated structures during SPPS. peptide.comsigmaaldrich.comresearchgate.net This aggregation can hinder the access of reagents to the reactive sites on the peptide-resin, leading to incomplete coupling and deprotection reactions, and ultimately resulting in failed syntheses or low purity of the crude product. peptide.comsigmaaldrich.com The synthesis of a model peptide, Val-Ala-Val-Ala-Gly, is a well-known example used to evaluate methods for overcoming aggregation. mdpi.comnih.gov

Several strategies have been developed to disrupt the inter-chain hydrogen bonding that causes aggregation:

Solvent Modification: The choice of solvent plays a critical role. Polar organic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP) are known to improve solvation and inhibit aggregation. nih.gov A "magic mixture" composed of DCM, DMF, and NMP (1:1:1) has been successfully used for the synthesis of difficult hydrophobic sequences. nih.gov

Elevated Temperature and Microwave Irradiation: Increasing the reaction temperature can help to disrupt secondary structures and improve reaction kinetics. peptide.com Microwave irradiation is particularly effective, as it not only accelerates the synthesis but also reduces aggregation. peptide.commdpi.com

Chaotropic Salts: The addition of chaotropic salts, such as CuLi or NaClO4, to the reaction mixture can disrupt hydrogen bonding networks and reduce aggregation. peptide.com

Backbone Protection: A highly effective method is the incorporation of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), on the α-nitrogen of an amino acid residue. peptide.comsigmaaldrich.com These groups physically prevent the formation of the hydrogen bonds responsible for aggregation. Inserting an Hmb-protected residue every six to seven amino acids can effectively disrupt aggregation in long peptides. peptide.com

Mitigation Strategy Mechanism Example/Application
Solvent Choice Improves solvation of the peptide chain. nih.govUsing NMP, DMSO, or a "magic mixture" (DCM:DMF:NMP). nih.gov
Microwave Irradiation Disrupts secondary structures through rapid, efficient heating. peptide.commdpi.comUsed to improve yield and purity in the synthesis of aggregating sequences like Val-Ala-Val-Ala-Gly. mdpi.com
Chaotropic Salts Disrupts hydrogen bonding networks. peptide.comAddition of salts like CuLi or KSCN. peptide.com
Backbone Protection Sterically hinders inter-chain hydrogen bond formation. peptide.comsigmaaldrich.comIncorporating Hmb- or Dmb-protected amino acids into the sequence. peptide.comsigmaaldrich.com

Green Chemistry Innovations in the Synthesis of this compound

In response to growing environmental concerns, significant efforts have been made to develop more sustainable methods for peptide synthesis, aiming to reduce the reliance on hazardous and volatile organic solvents. nih.govresearchgate.net

Development of Aqueous-Based Peptide Coupling Methodologies

A major innovation in green peptide chemistry is the development of synthesis methods that use water as the primary solvent. nih.govresearchgate.net The main challenge for this approach is the poor water solubility of the N-protected amino acid building blocks, such as Boc-amino acids. mdpi.com To overcome this, a technology utilizing water-dispersible Boc-amino acid nanoparticles has been developed. mdpi.comnih.govresearchgate.net

In this method, the Boc-amino acids are converted into nanoparticles that can be suspended in water, allowing the coupling reaction to proceed efficiently on the solid-phase resin without the need for organic solvents. mdpi.com This aqueous-based SPPS has been successfully demonstrated for the synthesis of various peptides, including hydrophobic sequences known to aggregate, proving its viability as an environmentally friendly alternative to traditional methods. mdpi.comnih.gov The Boc strategy is particularly well-suited for green chemistry because the deprotection step generates only gaseous byproducts (isobutylene and carbon dioxide), minimizing chemical waste. researchgate.net

Microwave-Assisted Peptide Synthesis for Enhanced Reaction Kinetics

Microwave-assisted peptide synthesis has emerged as a powerful tool for dramatically accelerating chemical reactions. nih.govluxembourg-bio.com Applying microwave energy during the coupling and deprotection steps of SPPS can reduce reaction times from hours to minutes. nih.govbiotage.com For instance, most amino acid couplings can be completed in just 5 minutes with microwave assistance. nih.gov

This technology has been successfully applied to Boc-SPPS, where microwave irradiation not only speeds up the synthesis but also leads to higher purity and yield of the final peptide. mdpi.comnih.gov The rapid and efficient heating provided by microwaves is particularly beneficial for synthesizing "difficult sequences," such as those prone to aggregation, by disrupting the formation of stable secondary structures. mdpi.comnih.gov The combination of aqueous-based synthesis using Boc-amino acid nanoparticles with microwave irradiation represents a significant advancement in green peptide chemistry, offering both speed and sustainability. mdpi.comresearchgate.net

Parameter Conventional SPPS (Room Temp) Microwave-Assisted SPPS
Coupling Time 1-2 hours~5 minutes nih.gov
Deprotection Time ~15-30 minutes chempep.com~3 minutes nih.gov
Efficiency Lower for difficult/aggregating sequences. peptide.comSignificantly improved yield and purity, especially for difficult sequences. mdpi.comnih.govnih.gov
Total Synthesis Time DaysCan be reduced to hours (e.g., overnight for a 30-mer). nih.gov

Solvent-Free Mechanochemical Approaches for Peptide Bond Formation

A truly innovative and sustainable frontier in peptide synthesis is the use of mechanochemistry, which involves inducing chemical reactions through mechanical force (e.g., ball milling) in the absence of bulk solvents. researchgate.netresearchgate.net This solvent-free approach aligns perfectly with the principles of green chemistry by eliminating solvent waste, which is a major contributor to the environmental impact of chemical synthesis. researchgate.net

Research has demonstrated that peptide bonds can be formed by the mechanical and thermal activation of amino acids, often in the presence of a mineral catalyst like TiO2. researchgate.net Ball milling of amino acids has been shown to enable their oligomerization, providing an alternative route for peptide synthesis. researchgate.netnih.gov While much of the initial research has focused on prebiotic chemistry, the findings establish a dynamic process for peptide bond formation that could be harnessed for modern synthetic applications. nih.gov This solvent-free methodology holds promise for the environmentally benign synthesis of dipeptides like Val-Ala, representing a paradigm shift away from traditional solution- and solid-phase methods.

Utilization of Recyclable Catalytic Systems in this compound Synthesis

The development of sustainable and cost-effective synthetic protocols has spurred research into recyclable catalytic systems for peptide bond formation. These systems offer the potential to reduce waste and simplify purification processes. While traditional peptide synthesis often relies on stoichiometric coupling reagents, catalytic methods are gaining prominence.

One promising approach involves the use of small molecule organocatalysts that can be recovered and reused. For instance, a catalyst design incorporating the redox recycling of diselenide and phosphine (B1218219) has been developed for peptide synthesis. acs.org This system, which can utilize air as the ultimate oxidant and phenylsilane (B129415) as the ultimate reductant, has demonstrated high yields in the coupling of various amino acids, including Boc-Ala-OH. acs.org The catalyst's ability to function in more environmentally benign solvents like acetonitrile further enhances its green credentials. acs.org

Immobilized organocatalysts represent another significant advancement in recyclable catalytic systems. By anchoring the catalyst to a solid support, such as a polymer resin, it can be easily separated from the reaction mixture by simple filtration and reused in subsequent batches. While specific examples for the synthesis of this compound are not extensively documented, the principles have been successfully applied to a variety of asymmetric reactions, demonstrating the potential of this strategy. Lipophilic cinchona squaramide organocatalysts, for example, have been designed for easy recovery by centrifugation after a homogeneous reaction, maintaining high activity and selectivity over multiple cycles. nih.gov

The application of these recyclable catalytic systems to the synthesis of this compound would involve adapting the reaction conditions to ensure efficient coupling between the N-protected valine (Boc-Val-OH) and the C-protected alanine (B10760859) (H-Ala-OBn). The choice of catalyst, solvent, and reaction temperature would be crucial in optimizing the yield and minimizing side reactions, particularly epimerization.

Table 1: Comparison of Recyclable Catalytic Systems

Catalyst TypePrinciple of RecyclabilityPotential Advantages for this compound SynthesisKey Considerations
Small Molecule Redox Catalyst In-situ regeneration of the active catalytic species through a redox cycle.Homogeneous catalysis can lead to higher reaction rates. Can be used in greener solvents.Catalyst recovery might require specific extraction or precipitation techniques.
Immobilized Organocatalyst Covalent attachment to a solid support (e.g., polymer resin).Straightforward recovery by filtration. Potential for use in continuous flow reactors.Mass transfer limitations can sometimes reduce reaction rates. Support stability is crucial.
Lipophilic-Tagged Catalyst Introduction of a lipophilic tag to facilitate separation from the reaction medium.Combines the benefits of homogeneous catalysis with ease of separation.The tag must not interfere with the catalytic activity. Separation process needs to be efficient.

Stereochemical Control and Epimerization Minimization During Coupling Reactions

Maintaining the chiral integrity of the amino acid residues is of utmost importance in peptide synthesis, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. Epimerization, the change in configuration at a single stereocenter, is a significant side reaction that can occur during the activation and coupling steps.

Analysis of Epimerization Pathways of C-Terminal Amino Acids

The primary mechanism for the epimerization of the C-terminal amino acid, in this case, alanine, during peptide bond formation involves the formation of a 5(4H)-oxazolone intermediate. mdpi.comresearchgate.net This process is initiated by the activation of the carboxylic acid group of the N-protected amino acid (Boc-Val-OH). The activated intermediate can then undergo intramolecular cyclization to form the oxazolone (B7731731).

The α-proton of the oxazolone is significantly more acidic than that of the parent amino acid, making it susceptible to abstraction by a base present in the reaction mixture. mdpi.comnih.gov This deprotonation leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of L- and D-isomers of the oxazolone. When this racemic or partially racemized oxazolone reacts with the amino group of the incoming amino acid (H-Ala-OBn), it results in the formation of a dipeptide with a partially or fully epimerized C-terminal residue.

A second, less common pathway is the direct enolization of the activated carboxylic acid derivative, where a base directly abstracts the α-proton without the formation of an oxazolone. mdpi.comnih.gov

The rate of epimerization is influenced by several factors:

The nature of the activating group: Highly activating reagents can accelerate the formation of the oxazolone.

The presence and strength of a base: Bases are required to neutralize the protonated amino component and can also catalyze the abstraction of the α-proton from the oxazolone.

The solvent: Polar solvents can stabilize the enolate intermediate, thereby increasing the rate of epimerization. u-tokyo.ac.jp

The N-protecting group: Urethane-based protecting groups like Boc are known to suppress oxazolone formation to some extent compared to other types of protecting groups. researchgate.net

The C-terminal amino acid side chain: The side chain of the activated amino acid can influence the rate of both oxazolone formation and its subsequent enolization.

Strategies for Maintaining Chiral Integrity of Valine and Alanine Residues

Several strategies have been developed to minimize epimerization during the coupling of Boc-Val-OH to H-Ala-OBn, thereby preserving the chiral integrity of both the valine and the newly incorporated alanine residue.

A primary strategy is the use of coupling additives . Reagents such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are widely employed. u-tokyo.ac.jpbachem.compeptide.com These additives react with the activated amino acid to form an active ester, which is less prone to oxazolone formation and subsequent epimerization than the initial activated species. bachem.com These additives also accelerate the coupling reaction, which further reduces the time the activated amino acid is susceptible to epimerization. u-tokyo.ac.jp

The choice of coupling reagent itself is critical. While carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) are effective, they are often used in conjunction with additives to suppress racemization. bachem.com Newer generations of coupling reagents, such as uronium/aminium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP), are designed to promote rapid coupling with minimal side reactions, including epimerization. bachem.com

Controlling the reaction temperature is another effective measure. Lowering the reaction temperature can significantly reduce the rate of epimerization. u-tokyo.ac.jp The use of weaker bases, such as 2,4,6-trimethylpyridine (B116444) (TMP), has also been shown to be beneficial in minimizing epimerization, particularly in sensitive couplings. nih.gov

Table 2: Strategies for Minimizing Epimerization in this compound Synthesis

StrategyMechanism of ActionPractical Implementation
Use of Coupling Additives (e.g., HOBt, HOAt) Formation of active esters that are less prone to oxazolone formation and racemization. u-tokyo.ac.jpbachem.compeptide.comAddition of 1 equivalent of the additive along with the coupling reagent.
Selection of Coupling Reagent Reagents like HATU and PyBOP promote rapid amide bond formation, minimizing the lifetime of the activated species. bachem.comChoosing a modern coupling reagent known for low racemization potential.
Control of Reaction Temperature Lower temperatures decrease the rate of the epimerization side reaction. u-tokyo.ac.jpPerforming the coupling reaction at 0 °C or below.
Choice of Base Weaker bases are less likely to abstract the acidic α-proton of the oxazolone intermediate. nih.govUsing a sterically hindered or weaker base like 2,4,6-trimethylpyridine (TMP).
Solvent Selection Less polar solvents can disfavor the formation of the charged enolate intermediate. u-tokyo.ac.jpUtilizing solvents such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) where appropriate.

Development of Analytical Methods for Stereochemical Purity Assessment

The development of robust analytical methods is crucial for accurately determining the stereochemical purity of the synthesized this compound. Several techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and direct method for separating the desired L,L-diastereomer from any L,D-, D,L-, or D,D-stereoisomers that may have formed. The choice of the chiral column and the mobile phase is critical for achieving baseline separation of the stereoisomers.

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are also invaluable tools. While stereoisomers have the same mass, they can often be separated chromatographically prior to MS detection. Furthermore, in some cases, the fragmentation patterns of diastereomers in the mass spectrometer can differ, allowing for their differentiation and quantification. nih.gov A particularly effective approach involves hydrolyzing the peptide in a deuterated acid. This allows for the differentiation of D-amino acids formed during the synthesis from those that might arise from racemization during the analytical sample preparation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to assess stereochemical purity. The NMR spectra of diastereomers are typically different, allowing for their individual signals to be resolved and quantified. acs.org In cases where the signals of the desired product and its epimer overlap, the use of chiral shift reagents or derivatization to form diastereomeric derivatives with distinct NMR spectra can be employed.

These analytical methods are essential not only for final product characterization but also for process optimization, allowing for the rapid screening of different reaction conditions to identify those that minimize epimerization.

Table 3: Analytical Methods for Stereochemical Purity Assessment of this compound

Analytical MethodPrincipleAdvantagesLimitations
Chiral HPLC Differential interaction of stereoisomers with a chiral stationary phase. Direct separation and quantification of stereoisomers. High sensitivity.Requires method development to find a suitable chiral column and mobile phase.
LC-MS/MS Chromatographic separation followed by mass spectrometric detection and fragmentation analysis. nih.govnih.govHigh sensitivity and specificity. Can confirm the identity of impurities.May not always be able to separate all stereoisomers chromatographically.
NMR Spectroscopy Different chemical environments of nuclei in diastereomers lead to distinct NMR signals. acs.orgProvides detailed structural information. Non-destructive.Lower sensitivity compared to HPLC and MS. May require chiral resolving agents for enantiomers.

Reactivity and Chemical Transformations of Boc Val Ala Obn

Selective Deprotection Strategies for Boc and Benzyl (B1604629) Ester Groups

The ability to selectively cleave the Boc and benzyl ester protecting groups is central to the use of Boc-Val-Ala-OBn in multistep peptide synthesis. wikipedia.org This selective removal is achieved through orthogonal protection strategies, where one group can be removed in the presence of the other. wikipedia.orgorganic-chemistry.org

The tert-butoxycarbonyl (Boc) protecting group is specifically designed to be labile under acidic conditions. iris-biotech.de This deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). iris-biotech.demasterorganicchemistry.com The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free N-terminal amine. commonorganicchemistry.com

Achieving selectivity—the removal of the Boc group without cleaving the acid-sensitive benzyl ester—depends on carefully controlled reaction conditions. researchgate.net While both groups are susceptible to acid, the Boc group is significantly more labile. iris-biotech.de Brief treatment with TFA is often sufficient to remove the Boc group while leaving the benzyl ester largely intact. masterorganicchemistry.comresearchgate.net For enhanced selectivity, especially when tert-butyl side-chain protecting groups are also present, various acidic reagents can be employed. researchgate.netresearchgate.net The choice of acid and solvent system is crucial for optimizing yield and preventing unwanted side reactions. researchgate.net

ReagentTypical ConditionsSelectivity NotesReference
Trifluoroacetic Acid (TFA)25-50% in Dichloromethane (DCM), Room Temp, 15-30 minStandard condition; highly effective. Risk of partial benzyl ester cleavage with prolonged reaction time. masterorganicchemistry.comresearchgate.net
Hydrogen Chloride (HCl)4 M in 1,4-Dioxane, Room Temp, ~30 minProvides good selectivity for Nα-Boc groups over tert-butyl esters and ethers. researchgate.net
Methanesulfonic Acid (MeSO₃H)1.5–3.0 equiv. in tBuOAc:CH₂Cl₂ (4:1)Reported for selective N-Boc deprotection in the presence of tert-butyl esters. researchgate.net
Ferric Chloride (FeCl₃)Catalytic amount in organic solventA mild Lewis acid condition for Boc removal, potentially offering different selectivity. researchgate.net

The benzyl ester at the C-terminus is stable to the acidic conditions used for Boc deprotection but can be efficiently removed through catalytic hydrogenolysis. wikipedia.orgscielo.org.mx This reaction involves treating the dipeptide with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on charcoal (Pd/C). scielo.org.mxpsu.edu The process cleaves the benzyl C-O bond, liberating the C-terminal carboxylic acid and producing toluene (B28343) as a byproduct. This method is highly specific and does not affect the Boc protecting group, providing a clean route to the corresponding Boc-Val-Ala-OH. rsc.org

The Boc and benzyl ester groups form an orthogonal protection pair, which is a cornerstone of modern peptide synthesis. wikipedia.org Orthogonality means that each protecting group can be removed by a specific chemical method without affecting the other. organic-chemistry.org In the case of this compound:

The Boc group is removed with acid (e.g., TFA). organic-chemistry.org

The Benzyl ester is removed by hydrogenolysis (H₂/Pd-C). wikipedia.org

This orthogonality allows for two distinct pathways for further modification:

N-Terminal Elongation: Selective removal of the Boc group yields H-Val-Ala-OBn, which has a free amine ready for coupling to another amino acid, extending the peptide chain from the N-terminus. scielo.org.mx

C-Terminal Modification: Selective removal of the benzyl group yields Boc-Val-Ala-OH, which has a free carboxylic acid that can be activated for conjugation or coupling to other molecules. nih.gov

Chemical Reactions as a Dipeptide Building Block

Due to its orthogonal protection, this compound serves as an ideal dipeptide building block, offering controlled entry into subsequent synthetic steps for creating larger and more complex molecules. iris-biotech.deiris-biotech.de

Following the selective acid-mediated deprotection of the Boc group, the resulting dipeptide salt (e.g., TFA·H-Val-Ala-OBn) can be neutralized and used directly in the next peptide coupling step. masterorganicchemistry.com The exposed N-terminal amine of the valine residue acts as a nucleophile, attacking the activated carboxyl group of an incoming N-protected amino acid (such as another Boc- or Fmoc-protected amino acid). researchgate.netscielo.org.mx This acylation reaction forms a new peptide bond, elongating the chain to a tripeptide. The reaction is facilitated by standard peptide coupling reagents that activate the carboxylic acid of the incoming amino acid. mdpi.com

Coupling Reagent ClassExamplesFunctionReference
CarbodiimidesDCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide)Activates carboxylic acids to form a reactive O-acylisourea intermediate. Often used with additives like HOBt to reduce side reactions. masterorganicchemistry.commdpi.com
Phosphonium (B103445) SaltsBOP, PyBOPForm highly reactive phosphonium-based active esters. mdpi.com
Uronium/Guanidinium SaltsHBTU, HATU, HCTUAmong the most efficient activators, forming active esters that react rapidly with amines to form peptide bonds with minimal epimerization. scielo.org.mx

Alternatively, selective hydrogenolysis of the benzyl ester provides Boc-Val-Ala-OH. The newly liberated C-terminal carboxylic acid is generally unreactive and requires activation to participate in conjugation or coupling reactions. nih.govmdpi.com This activation is typically achieved using the same classes of coupling reagents employed in peptide elongation. The reagent converts the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive species (such as an active ester or symmetrical anhydride) that is susceptible to nucleophilic attack. nih.govmdpi.com This activated C-terminus can then be reacted with a wide range of nucleophiles, such as amines or alcohols, to form amides, esters, or other conjugates, thereby attaching the dipeptide to other molecules or surfaces.

Side-Chain Modifications and Derivatization Strategies

While the alanine (B10760859) side chain (a methyl group) is relatively inert, the isopropyl group of the valine residue offers a target for C(sp³)–H activation reactions, enabling the introduction of new functional groups. These late-stage modifications are powerful tools for creating unnatural amino acids within a peptide sequence, which can significantly alter the peptide's biological activity and properties. researchgate.net

Iron-catalyzed C–H oxidation represents a viable strategy for the hydroxylation of the valine side chain. Studies on similar dipeptides have shown that catalysts can selectively oxidize aliphatic C–H bonds. For instance, the oxidation of a valine residue within a dipeptide has been achieved, demonstrating the feasibility of such transformations. nih.gov This approach allows for the introduction of a hydroxyl group at the tertiary carbon of the valine side chain.

Table 1: Examples of Side-Chain Functionalization on Valine-Containing Peptides

EntrySubstrateReagent/CatalystProductYield (%)Reference
1N-Ac-Val-Gly-OMeFe(PDP), H₂O₂N-Ac-Val(γ-OH)-Gly-OMe65 nih.gov
2Boc-Val-OMePd(OAc)₂, 4-CN-C₆H₄I, AgOAc, KFMono- and diarylated products89 (combined) acs.org
3Phthalimide-protected valinePd(OAc)₂, Ligand, Arylating agentγ-C–H arylated productModerate to good rsc.org

Data in this table is illustrative of reactions on valine residues in a peptide context and is extrapolated for this compound.

Palladium-catalyzed C–H arylation is another powerful method for modifying the valine side chain. Research has demonstrated the arylation of N-terminal amino acids in dipeptides without the need for an external directing group. acs.org In these reactions, the native amino acid moiety can act as a ligand to facilitate the C–H activation. For a substrate like this compound, after removal of the Boc group, the free N-terminus could direct the arylation of the valine side chain. Various arylating reagents can be employed to introduce diverse functionalities. acs.org

Investigation of Intramolecular Cyclization and Rearrangement Pathways

The linear structure of this compound can be converted into cyclic structures through intramolecular reactions, most notably through the formation of 2,5-diketopiperazines (DKPs). DKPs are six-membered cyclic dipeptides that are widespread in nature and exhibit a range of biological activities. mdpi.comacs.org

The synthesis of a DKP from this compound requires a two-step process. First, the N-terminal Boc group and the C-terminal benzyl ester must be removed to yield the free dipeptide, H-Val-Ala-OH. This deprotection is typically achieved through acidolysis (e.g., with trifluoroacetic acid) for the Boc group and hydrogenolysis for the benzyl ester. masterorganicchemistry.com Following deprotection, the resulting dipeptide can undergo spontaneous or induced intramolecular cyclization. This cyclization can be promoted by heating in a high-boiling solvent or by using coupling agents. mdpi.comgoogle.com The intramolecular aminolysis leads to the formation of cyclo(Val-Ala). researchgate.net

Table 2: General Conditions for Diketopiperazine (DKP) Formation from Dipeptides

EntryStarting DipeptideCyclization ConditionProductReference
1H-Dipeptide-OMeReflux in toluene or xyleneDKP mdpi.com
2H-Dipeptide-OHMicrowave irradiation in waterDKP mdpi.com
3Boc-Dipeptide-OR1. Deprotection (e.g., TFA) 2. Base-mediated cyclizationDKP google.com
4N-PMB-Dipeptide-OMeAcetic acid, 120 °CPMB-DKP acs.org

This table presents general methods for DKP synthesis applicable to the deprotected form of this compound.

Rearrangement reactions offer another avenue for the chemical transformation of this compound. One notable pathway is the O- to N-acyl shift. While typically discussed in the context of depsipeptides containing serine or threonine, analogous rearrangements can be envisioned. peptide.com For instance, if the peptide bond were to be isomerized to an ester linkage (an iso-dipeptide), a subsequent O- to N-acyl shift, often promoted by a change in pH, would regenerate the native peptide bond. peptide.comrsc.org

A more synthetically relevant rearrangement is the Lossen rearrangement. This can be applied if the C-terminal benzyl ester of this compound is first converted to a hydroxamic acid (Boc-Val-Ala-NHOH). Treatment of this peptide hydroxamic acid with a carbodiimide (B86325) can induce a Lossen rearrangement of the hydroxamic acid to an isocyanate. This isocyanate can then be trapped by a nucleophile, such as an amino acid ester, to form a peptidyl urea (B33335) in a one-pot reaction. core.ac.uk This methodology allows for the insertion of a urea linkage into a peptide backbone.

Finally, an O to C acyl shift has been reported for peptides containing a dehydrolactic acid motif, leading to the formation of a backbone-embedded α,γ-diketoamide. acs.org While this specific transformation has not been documented for this compound, it highlights the potential for complex skeletal rearrangements within peptide structures under specific conditions.

Advanced Structural and Conformational Analysis of Boc Val Ala Obn and Its Extended Peptides

Spectroscopic Characterization for Conformational Elucidation

Spectroscopic techniques are powerful tools for investigating the conformational preferences of peptides in solution. By analyzing various parameters obtained from Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD), it is possible to deduce the predominant conformations and dynamic behavior of Boc-Val-Ala-OBn and related peptides.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Multi-dimensional NMR spectroscopy is a cornerstone for determining the solution-state structures of peptides. It provides information on through-bond and through-space atomic interactions, which are crucial for defining the peptide's three-dimensional arrangement.

The Nuclear Overhauser Effect (NOE) is a phenomenon that allows for the determination of through-space distances between protons that are close in proximity (typically < 5 Å). In peptide structural analysis, specific NOE patterns are indicative of particular secondary structures. For instance, the observation of a CαH(i) to NH(i+1) NOE is a hallmark of a turn or helical conformation, as it indicates a short distance between the alpha-proton of one residue and the amide proton of the subsequent residue.

Studies on peptides containing Val and Ala residues have utilized NOE data to establish folded structures. For example, in designed β-hairpin peptides, specific interstrand NOEs provide clear evidence for the hairpin fold. core.ac.uk Similarly, in helical peptides, a series of sequential NH-NH NOEs are characteristic of a helical conformation. rsc.org For a dipeptide like this compound, while extended conformations are often favored, the presence of specific NOEs, such as between the Boc group protons and the amino acid side chains, can suggest the presence of folded or bent structures. beilstein-journals.org The analysis of NOE cross-peaks is a powerful method for the unambiguous assignment of stereochemistry and the determination of local conformation. ub.edu

The chemical shifts of amide protons (NH) are highly sensitive to their local environment. Specifically, their dependence on the solvent composition or temperature can reveal whether they are involved in intramolecular hydrogen bonding. Amide protons that are shielded from the solvent, typically by participating in a hydrogen bond, exhibit a smaller change in chemical shift when the solvent is altered (e.g., by titrating a hydrogen-bonding solvent like DMSO into a non-polar solvent like CDCl₃) or when the temperature is varied. ias.ac.inias.ac.in

Amide protons with low temperature coefficients (dδ/dT), generally less than 3 ppb/K in solvents like dimethylsulfoxide (DMSO), are considered to be solvent-shielded and likely involved in intramolecular hydrogen bonds. ias.ac.in Conversely, those with larger temperature coefficients are considered solvent-exposed. beilstein-journals.orgmdpi.com In studies of various peptides, this technique has been instrumental in identifying the number and location of intramolecular hydrogen bonds, which are crucial for stabilizing secondary structures like helices and turns. ias.ac.inpsu.edu For this compound, a significant downfield shift of an NH proton upon addition of DMSO to a CDCl₃ solution would suggest it is solvent-exposed, whereas a minimal shift would indicate its participation in a hydrogen bond, likely forming a β-turn or γ-turn structure.

Table 1: Interpreting NH Proton Behavior in Different Environments

Observation Interpretation Supporting Evidence
Large downfield shift of NH in CDCl₃-DMSO titration Solvent-exposed NH proton Indicates a lack of stable intramolecular hydrogen bonding. ias.ac.inias.ac.in
Small change in NH chemical shift in CDCl₃-DMSO titration Solvent-shielded NH proton Suggests involvement in an intramolecular hydrogen bond. ias.ac.inmdpi.com
High temperature coefficient (dδ/dT > 5 ppb/K) Solvent-exposed NH proton The amide proton is free and interacts with the solvent. ias.ac.in
Low temperature coefficient (dδ/dT < 3 ppb/K) Solvent-shielded NH proton The amide proton is involved in a stable intramolecular hydrogen bond. ias.ac.in

The vicinal coupling constant, ³J(HNCαH), which describes the interaction between the amide proton and the Cα proton, is related to the backbone dihedral angle φ through the Karplus relationship. ias.ac.inlambris.com This relationship allows for the estimation of the φ angle, providing critical constraints for conformational analysis.

Large values of ³J(HNCαH) (typically > 8 Hz) are indicative of an extended or β-sheet conformation, corresponding to φ angles around -120°. rsc.org Smaller values (around 4-6 Hz) are often associated with helical conformations. While a single coupling constant can correspond to multiple possible dihedral angles, when used in conjunction with other NMR data like NOEs and theoretical energy calculations, it becomes a powerful tool for refining peptide structures. ias.ac.incore.ac.uk For this compound, measuring the ³J(HNCαH) values for both the Val and Ala residues can help to define the backbone conformation, distinguishing between extended, helical, or turn-like structures. beilstein-journals.orgrsc.org

Table 2: Relationship Between ³J(HNCαH) Coupling Constants and Peptide Conformation

³J(HNCαH) Value (Hz) Associated Dihedral Angle (φ) Implied Conformation
> 9 ~ -120° ± 20° Extended, β-sheet ias.ac.in
~ 7-8 Multiple possibilities Often seen in dynamically averaging or some rigid helical structures ias.ac.in

Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality and Conformation

Vibrational circular dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com VCD is particularly sensitive to the three-dimensional structure of molecules, making it a valuable tool for determining both the absolute configuration and the solution-state conformation of peptides. bruker.comchemrxiv.org

X-Ray Crystallography of this compound Derivatives and Related Peptides for Solid-State Conformations

X-ray crystallography provides an atomic-resolution view of a molecule's structure in the solid state. By analyzing the diffraction pattern of a single crystal, the precise coordinates of each atom can be determined, revealing detailed information about bond lengths, bond angles, and torsion angles.

The crystal structures of numerous protected dipeptides and longer peptide sequences have been determined, revealing a variety of conformations and intermolecular interactions. iucr.orgnih.gov For instance, the crystal structure of Boc-Phe-Leu-OBzl showed that six of the seven molecules in the asymmetric unit adopted folded conformations. iucr.orgnih.gov In many cases, peptides with N- and C-terminal protecting groups, such as Boc and OBn, form intermolecular hydrogen bonds, leading to the formation of extended structures like β-sheets or helical arrangements in the crystal lattice. iucr.orgtandfonline.com

The analysis of crystal structures of peptides containing Val and Ala residues, such as Boc-(D)Val-(D)Ala-Leu-Ala-OMe, has shown the formation of antiparallel β-sheet arrangements. tandfonline.com The specific conformation adopted in the solid state is influenced by a combination of intramolecular forces (e.g., steric hindrance, hydrogen bonds) and intermolecular packing forces. While the solid-state conformation may not always be identical to the predominant solution-state structure, it provides a crucial, high-resolution snapshot of a low-energy conformation and serves as an invaluable reference for interpreting spectroscopic data. psu.edu The crystal structures of related peptides often reveal preferred backbone torsion angles (φ, ψ) for Val and Ala residues, which can be used to model the likely conformations of this compound. acs.org

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
tert-Butyloxycarbonyl-L-valyl-L-alanine benzyl (B1604629) ester This compound
tert-Butyloxycarbonyl Boc
Benzyl ester OBn
Dimethylsulfoxide DMSO
Chloroform-d CDCl₃
tert-Butyloxycarbonyl-L-phenylalanyl-L-leucine benzyl ester Boc-Phe-Leu-OBzl
tert-Butyloxycarbonyl-D-valyl-D-alanyl-L-leucyl-L-alanine methyl ester Boc-(D)Val-(D)Ala-Leu-Ala-OMe
Analysis of Helical Motifs (e.g., α-helix, 310-helix, π-turn)

The conformational landscape of peptides is defined by the propensity of their backbones to adopt ordered secondary structures, among which helical motifs are predominant. For this compound and its extended analogues, the formation of α-helices, 3₁₀-helices, and π-turns is a subject of significant interest, dictated by sequence, length, and environmental factors.

The 3₁₀-helix is a common structural motif in short peptides, characterized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. wikipedia.org This results in a tighter, more compact helix with three residues per turn compared to the 3.6 residues of the classic α-helix. wikipedia.orgnih.gov In peptides containing conformationally constrained residues like α-aminoisobutyric acid (Aib), the 3₁₀-helix is particularly stable, especially in non-polar solvents. explorationpub.com Studies on oligomers such as -(Aib-Ala)n- have shown that the 3₁₀-helix is favored in shorter chains (six or fewer residues), while the α-helix becomes dominant in longer sequences. explorationpub.com The presence of a Val-Ala sequence within a larger peptide can contribute to the stability of such helical structures. For instance, NMR studies of a decapeptide containing a Val-Ala-Aib segment confirmed a continuous 3₁₀-helical conformation in chloroform (B151607), stabilized by multiple intramolecular hydrogen bonds. ias.ac.in

The α-helix , stabilized by i ← i+4 hydrogen bonds, is a hallmark of protein structure, but its formation in short, unprotected peptides is less common. However, in longer, protected peptide sequences, segments containing Val-Ala can be part of stable α-helical structures. nih.gov The transition from a 3₁₀-helix to an α-helix is often dependent on peptide length and solvent polarity, with longer peptides in polar solvents showing a greater tendency to form α-helices. explorationpub.com

A π-turn is a rarer helical feature involving an i ← i+5 hydrogen bond, creating a wider loop that encompasses four amino acid residues. nih.gov These turns are often found at the C-terminus of α-helices or 3₁₀-helices, acting as a capping motif. nih.gov An analysis of an octapeptide containing a Val-ΔPhe-Phe-Ala segment revealed a 3₁₀-helix at the N-terminus and a π-turn at the C-terminus, demonstrating how different helical motifs can coexist within the same molecule to facilitate chain reversal. tandfonline.com

The following table summarizes the key characteristics of these helical motifs relevant to peptide structures.

MotifHydrogen Bonding PatternResidues per TurnKey Characteristics
α-helix i ← i+43.6Common in proteins and longer peptides; favored in polar solvents for longer chains. nih.govexplorationpub.com
3₁₀-helix i ← i+33.0Tighter helix, common in short peptides and at the termini of α-helices; stabilized by Aib residues and apolar solvents. wikipedia.orgexplorationpub.com
π-turn i ← i+54.4Less common; often acts as a C-terminal capping motif for other helices. nih.govtandfonline.com
Characterization of Hydrogen Bonding Networks (e.g., C₁₄, C₁₅)

Intramolecular hydrogen bonds are the cornerstone of peptide secondary structures, defining turns and helices. In the context of extended peptides containing this compound sequences, specific hydrogen-bonded ring structures, such as C₁₄ and C₁₅, are critical for stabilizing novel helical conformations, particularly when non-standard amino acids are incorporated.

A C₁₄ hydrogen bond corresponds to a ring closed by a hydrogen bond involving 14 atoms. This pattern is characteristic of an ααβ or βαα segment within a hybrid peptide, where α represents an α-amino acid and β represents a β-amino acid. researchgate.net The insertion of a β-amino acid into a standard α-peptide sequence expands the helical structure. For example, crystallographic analysis of an 11-residue peptide containing a Val-Ala-Phe-Aib segment followed by β-amino acids revealed the formation of two distinct C₁₄ hydrogen bonds, which helped maintain a continuous, albeit expanded, helical conformation. researchgate.net

The table below outlines these specific hydrogen bonding networks.

Hydrogen Bond TypeRing Size (Atoms)Associated Peptide SegmentSignificance
C₁₄ 14ααβ or βααStabilizes expanded helical turns in hybrid peptides containing both α- and β-amino acids. researchgate.netiisc.ac.in
C₁₅ 15αββAccommodates consecutive β-amino acid insertions within a helical structure. researchgate.net
Conformational Effects of D-Amino Acid Insertions

The strategic insertion of D-amino acids into a peptide sequence composed of L-amino acids is a powerful tool for modulating conformation and biological activity. A single stereochemical inversion can dramatically alter folding preferences, sometimes leading to helix termination or the nucleation of turns.

While incorporating a D-amino acid into a right-handed α-helix is energetically penalized, it is not prohibited. psu.edu The D-residue can adopt a right-handed helical (αR) conformation, allowing the helix to continue, as seen in a decapeptide where a D-Ala residue was successfully incorporated into a right-handed helical structure. psu.edupnas.org However, the effect is highly context-dependent. In some cases, the insertion of a D-amino acid can induce a local conformational change to a left-handed helical (αL) conformation, which can act as a helix terminator, often through a Schellman motif. pnas.orgresearchgate.net

The position of the D-amino acid is critical. Studies on poly-alanine peptides have shown that a D-amino acid insertion can cause a switch from an α-helix to a 3₁₀-helix or even a random coil, depending on its location within the chain. pacific.edu For instance, in a Cys-(Ala)₅ peptide, placing a D-Ala at different positions resulted in varied outcomes: some sequences maintained the α-helix, others converted to a 3₁₀-helix, and still others became disordered. pacific.edu

Furthermore, specific dipeptide sequences containing a D-amino acid are known to nucleate β-turns, which reverse the direction of the peptide backbone. The Aib-D-Ala segment, for example, is used to generate stable β-hairpins by promoting a type I' β-turn. psu.eduresearchgate.net This contrasts with the behavior of a similar all-L peptide segment, which might prefer a helical or extended conformation. The insertion of D-amino acids is therefore a versatile strategy for precise conformational control in peptide design. psu.edunih.gov

D-Amino Acid Insertion ContextResulting Conformational EffectExample
Within a right-handed helix Can be accommodated with an energetic penalty, or can terminate the helix.D-Ala in a decapeptide maintains the helix psu.edu; D-Ala at the C-terminus can induce a terminating Schellman motif. pnas.org
Position-dependent in a sequence Can switch between α-helix, 3₁₀-helix, or random coil.D-Ala insertion in Cys-(Ala)₅ peptides leads to different structures based on position. pacific.edu
In a turn-promoting sequence Can nucleate specific turn types (e.g., β-turns).Aib-D-Ala segment nucleates type I' β-turns to form β-hairpins. psu.eduresearchgate.net

Influence of Solvent Environment on Peptide Conformation

Comparative Studies in Apolar vs. Polar Solvents

The conformation of a peptide is not an intrinsic property but is the result of a delicate balance between intramolecular forces (like hydrogen bonds) and intermolecular interactions with the solvent. This is particularly evident when comparing peptide behavior in apolar versus polar solvents. This compound and its derivatives exhibit distinct conformational preferences depending on the hydrogen-bonding capacity and polarity of the surrounding medium.

In apolar solvents like chloroform (CDCl₃), which are weakly interacting, intramolecular hydrogen bonds are favored. rsc.org This environment promotes the formation of compact, folded structures such as β-turns and 3₁₀-helices, where the peptide backbone can satisfy its hydrogen-bonding potential internally. ias.ac.inrsc.org For example, a decapeptide containing a Val-Ala segment remains monomeric and adopts a stable 3₁₀-helical conformation in the polar solvent dimethyl sulfoxide (B87167) (DMSO), but in chloroform, it associates at higher concentrations, suggesting that the apolar environment drives intermolecular interactions once intramolecular stability is achieved. ias.ac.in The driving force for such aggregation in apolar media is often the solvophobic nature of the amide groups. rjpbcs.com

In polar, hydrogen-bonding solvents like DMSO or water, the solvent molecules actively compete for the amide NH and carbonyl C=O groups. rsc.org This competition can disrupt or weaken intramolecular hydrogen bonds that would be stable in an apolar environment. As a result, peptides often adopt more extended or open conformations in polar solvents. nih.gov For instance, vibrational circular dichroism (VCD) studies on a Boc-Val-Phe-nPr peptide showed that structures stabilized by intramolecular hydrogen bonds were significant in chloroform but were disrupted in DMSO, where the peptide instead formed hydrogen bonds with the solvent. rsc.org The increased polarity of the environment can favor different secondary structures; for example, longer peptides are more likely to form α-helices in polar solvents. explorationpub.com

Solvent TypePrimary InteractionFavored ConformationsExample Finding
Apolar (e.g., Chloroform) Intramolecular H-bondsCompact, folded structures (β-turns, 3₁₀-helices)Intramolecular H-bonds in Boc-Val-Phe-nPr persist. rsc.org
Polar (e.g., DMSO, Water) Solute-solvent H-bondsExtended, open conformations; α-helices for longer chainsIntramolecular H-bonds are disrupted in favor of interactions with solvent molecules. rsc.orgnih.gov

Solute-Solvent Interaction Dynamics and Conformational Equilibrium

The relationship between a peptide and its solvent environment is dynamic, involving a continuous interplay that establishes a conformational equilibrium. This equilibrium is dictated by the thermodynamics of solute-solvent interactions, where the final preferred conformation minimizes the free energy of the entire system.

Molecular dynamics simulations and spectroscopic studies reveal that peptides like those containing Val-Ala exist not as a single static structure but as an ensemble of rapidly interconverting conformers. nih.gov The population of each conformer in the ensemble is determined by the solvent. In water, small alanine-containing peptides predominantly populate polyproline II (PII) and α-helical (αR) regions of the Ramachandran plot. nih.gov In a nonpolar solvent like carbon tetrachloride, however, the equilibrium shifts dramatically to favor conformations with internal hydrogen bonds, such as seven-membered rings (C₇ or γ-turns). nih.gov

The dynamics of these interactions occur on a picosecond timescale. The formation of stable intramolecular hydrogen-bonded rings is a rapid process, but these structures are in constant competition with solvent molecules. nih.gov In polar solvents, the interaction starts at the most accessible amide functions, which can trigger a cooperative conformational change along the backbone to accommodate further solvent interactions. d-nb.info The nitroxide g-tensor values in electron spin resonance (ESR) experiments are highly sensitive to environmental polarity and hydrogen bonding, providing a direct probe of these solute-solvent interactions. plos.org

Ultimately, the conformational equilibrium is a trade-off. Folding in a nonpolar solvent can lower the intramolecular electrostatic energy, but this is offset by less favorable peptide-solvent polar interactions compared to water. nih.gov This complex balance governs the peptide's final structural preference and its propensity to partition between different environments.

Biochemical and Enzymatic Research Applications of Boc Val Ala Obn

Role in Enzyme Inhibitor Design and Research

Studies of Structure-Activity Relationships for Enzyme Inhibition (in vitro)

The investigation of structure-activity relationships (SAR) is fundamental to designing potent and selective enzyme inhibitors. While specific SAR studies focusing exclusively on Boc-Val-Ala-OBn are not extensively documented in dedicated publications, the principles of its design and the known activities of related peptides provide significant insights into its potential role in this area of research. The Val-Ala sequence is recognized by various proteases, and modifications to this core, as well as to the terminal protecting groups, can drastically alter its inhibitory potential.

Research into inhibitors for angiotensin-converting enzyme (ACE) has demonstrated the importance of the C-terminal tripeptide sequence in determining inhibitory potency. For instance, the peptide Val-Ala-Pro was found to be a more potent inhibitor of ACE than its parent hexapeptide, Phe-Phe-Val-Ala-Pro, with an IC50 value of 2.0 µM. tandfonline.com The stereochemistry of the amino acid residues is also critical; substituting the natural L-Valine with D-Valine in the Val-Ala-Pro sequence resulted in a dramatic loss of inhibitory activity, with the IC50 value increasing to 550 µM. tandfonline.com This highlights the specific conformational requirements of the enzyme's active site.

The table below summarizes the inhibitory activities of related peptide sequences against ACE, illustrating the principles of SAR.

CompoundEnzymeIC50 (µM)
Phe-Phe-Val-Ala-ProACE6.0
Val-Ala-ProACE2.0
D-Val-Ala-ProACE550

This table illustrates how modifications to a peptide sequence can significantly impact its enzyme inhibitory activity, a core concept in structure-activity relationship studies. Data sourced from reference tandfonline.com.

Application in In Vitro Biochemical Assays and Screening Platforms

This compound and related compounds are valuable reagents in the development and execution of in vitro biochemical assays, particularly for the characterization of proteases and the screening of potential inhibitors. The Val-Ala dipeptide sequence is a known substrate for certain classes of proteases, such as cathepsins. iris-biotech.de

A primary application of such peptides is in the design of cleavable linkers for antibody-drug conjugates (ADCs). iris-biotech.debroadpharm.com The Val-Ala linker is stable in human plasma but is efficiently cleaved by lysosomal proteases like cathepsin B upon internalization into a target cell. iris-biotech.de In comparative studies, the Val-Ala linker was found to be cleaved by isolated cathepsin B at approximately half the rate of the commonly used Val-Cit (valine-citrulline) linker. iris-biotech.de However, the Val-Ala linker possesses the advantage of lower hydrophobicity, which can help prevent aggregation issues during ADC manufacturing. iris-biotech.de The Boc-protected precursor, Boc-Val-Ala-OH, is a key intermediate in the synthesis of these linkers. broadpharm.com

Furthermore, peptide sequences like Val-Ala can be incorporated into fluorogenic or colorimetric substrates for protease activity assays. For example, a related peptide, Alloc-Val-Ala-PAB-OH, serves as a substrate in protease assays where enzymatic cleavage liberates a reporter molecule, leading to a detectable signal. This principle is widely used in high-throughput screening (HTS) platforms to identify new protease inhibitors. An assay for the protease TMPRSS2, for instance, was developed using the fluorogenic peptide substrate Boc-Gln-Ala-Arg-AMC. nih.gov In such an assay, the cleavage of the peptide by the enzyme releases the fluorescent aminomethylcoumarin (AMC) group, and the rate of fluorescence increase is proportional to enzyme activity. Inhibitors of the enzyme will slow down this rate.

The data table below compares the cleavage rates of different dipeptide linkers by cathepsin B, demonstrating their utility as substrates in enzymatic assays.

Dipeptide LinkerRelative Cleavage Rate by Cathepsin BKey Characteristic
Val-CitHigherHigh stability
Val-AlaLower (approx. 50% of Val-Cit)Lower hydrophobicity
Phe-LysMost RapidLower stability

This table compares the enzymatic cleavage of different dipeptide linkers, highlighting the specific properties of the Val-Ala sequence in a biochemical assay context. Data interpreted from reference iris-biotech.de.

Computational and Theoretical Investigations on Boc Val Ala Obn

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. frontiersin.org For Boc-Val-Ala-OBn, MD simulations are instrumental in exploring its vast conformational space, which is critical for understanding its physicochemical and biological properties. High-temperature MD simulations can be particularly effective for broader conformational searches. nih.gov

Prediction of Solution-State Conformations and Conformational Transitions

In solution, peptides like this compound exist as an ensemble of interconverting conformations rather than a single static structure. ias.ac.in MD simulations can predict the preferred conformations in different solvent environments and map the transitions between them. nih.gov For instance, simulations can reveal whether the peptide backbone tends to adopt extended structures or folded conformations, such as β-turns or γ-turns. nih.govpsu.edu The dynamic nature of these simulations allows for the observation of transitions between different conformational states, providing a more realistic picture of the peptide's behavior in solution compared to static, single-structure models. plos.org The choice of solvent in the simulation is crucial, as protic solvents can disrupt intramolecular hydrogen bonds in favor of solute-solvent interactions, significantly altering the conformational equilibrium. nih.gov

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Dynamics

Hydrogen bonds are key determinants of peptide structure and stability. ustc.edu.cn MD simulations allow for a detailed analysis of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding dynamics. mdpi.commdpi.com Intramolecular hydrogen bonds, such as those forming β-turns (a C10-hydrogen bonded ring) or γ-turns, play a significant role in stabilizing folded conformations. iisc.ac.in The stability and lifetime of these bonds can be quantified from the simulation trajectories.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. ajrconline.orgnih.govacs.org It provides a theoretical framework for understanding the energetics, reactivity, and spectroscopic properties of compounds like this compound.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface. nih.gov This allows for the identification of transition states and the calculation of activation energy barriers, providing insights into reaction kinetics. rsc.org For example, in peptide synthesis or modification reactions involving this compound, DFT can be used to model the step-by-step process of bond formation and cleavage. nih.gov It can help in understanding the role of catalysts and predicting the regioselectivity and stereoselectivity of reactions. rsc.orgdiva-portal.org By calculating the relative energies of intermediates and transition states, researchers can evaluate different possible reaction pathways and determine the most favorable one. nih.gov

Parameter Description Typical Application in this compound Studies
Activation Energy (ΔG‡) The energy barrier that must be overcome for a reaction to occur.Predicting the feasibility and rate of a chemical transformation involving the peptide. nih.govrsc.org
Reaction Energy (ΔG) The overall free energy change of a reaction.Determining if a reaction is spontaneous (exergonic) or non-spontaneous (endergonic). nih.gov
Transition State (TS) Geometry The molecular structure at the highest point on the reaction coordinate.Understanding the critical geometry for bond-making and bond-breaking processes. rsc.orgdiva-portal.org
Intermediate (Int) Geometry The structure of a stable species formed during a multi-step reaction.Identifying key intermediates that influence the overall reaction pathway. nih.govrsc.org

Prediction of Spectroscopic Parameters (e.g., NMR, VCD) for Experimental Validation

A key application of DFT is the prediction of spectroscopic parameters, which can be directly compared with experimental data to validate the computed structures. hebmu.edu.cn For flexible molecules like this compound, this often involves calculating the spectra for multiple low-energy conformers and generating a Boltzmann-averaged spectrum for comparison with the experimental one. hebmu.edu.cnnih.gov

Nuclear Magnetic Resonance (NMR): DFT can accurately predict NMR chemical shifts (δ) and scalar coupling constants (J). This is invaluable for assigning signals in experimental spectra and for determining the relative configuration and dominant solution-state conformation of the peptide. hebmu.edu.cn

Vibrational Circular Dichroism (VCD): VCD spectroscopy is highly sensitive to the stereochemistry and conformation of chiral molecules. mdpi.com DFT calculations can simulate the VCD and infrared (IR) spectra of different conformers of this compound. acs.orgmdpi.com By comparing the calculated spectra with experimental ones, the absolute configuration and the predominant solution conformation can be determined with a high degree of confidence. mdpi.com

Spectroscopic Technique Predicted Parameter Information Gained for this compound
NMR Chemical Shifts (δ), Coupling Constants (J)3D structure, relative configuration, conformational dynamics. ias.ac.inhebmu.edu.cn
VCD/IR Vibrational Frequencies, Rotational StrengthsAbsolute configuration, dominant solution conformation, hydrogen bonding patterns. mdpi.comacs.org

Molecular Docking Studies with Enzyme Active Sites

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. amazonaws.com This method is crucial for predicting the potential biological activity of compounds like this compound by modeling its interaction with enzyme active sites. researchgate.netumpr.ac.id

Docking simulations place the flexible conformation of this compound into the binding pocket of a target enzyme and score the different poses based on factors like intermolecular interactions and conformational strain. amazonaws.comresearchgate.net The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the peptide and amino acid residues in the active site. innovareacademics.innih.gov These studies are instrumental in rational drug design, helping to predict whether this compound or its derivatives could act as inhibitors or substrates for specific enzymes. umpr.ac.id For example, docking could be used to investigate the binding of this compound to proteases or other enzymes involved in peptide metabolism.

Enzyme Target Class Potential Interaction with this compound Key Amino Acid Residues in Active Site Predicted Binding Energy (Illustrative)
Proteases (e.g., Trypsin, Chymotrypsin) Substrate or inhibitor, binding in the active site cleft.Ser, His, Asp (catalytic triad); residues in specificity pockets.-7 to -10 kcal/mol
Cytochrome P450 Enzymes Substrate for oxidation or inhibitor.Phe, Leu, Val, Ala (hydrophobic interactions); Ser, Thr (H-bonding). nih.gov-6 to -9 kcal/mol
Kinases Potential inhibitor at the ATP-binding site.Gly-rich loop, catalytic loop residues.-5 to -8 kcal/mol

Prediction of Binding Modes and Interaction Energies

A fundamental aspect of understanding the potential biological activity of a peptide like this compound is to predict how it binds to a target protein and the strength of this interaction. Molecular docking is a primary computational technique used for this purpose. plos.orgpsu.edu Programs such as AutoDock and Rosetta are widely employed to predict the preferred orientation and conformation of a ligand (in this case, this compound) within the active site of a protein. psu.edunih.govresearchgate.net

The process begins with the three-dimensional structures of both the ligand, this compound, and the target enzyme, which could be a protease for which Val-Ala is a recognition sequence. The docking algorithm then samples a vast number of possible binding poses, evaluating each based on a scoring function that estimates the binding affinity. nih.gov These scoring functions typically account for factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov

Once a set of plausible binding modes is generated, more rigorous methods can be employed to calculate the interaction energies with higher accuracy. Molecular dynamics (MD) simulations, often using force fields like AMBER, can be performed on the predicted enzyme-ligand complex. nih.govnih.govpsu.edu These simulations model the atomic movements of the system over time, providing a dynamic view of the interaction. From these simulations, binding free energies can be estimated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). researchgate.netmdpi.com These calculations provide a more detailed breakdown of the energetic contributions to binding, as illustrated in the hypothetical data table below for the interaction of this compound with a generic protease.

Energy ComponentCalculated Value (kcal/mol)Description
Van der Waals Energy-35.8Favorable interactions from non-polar contacts.
Electrostatic Energy-21.3Favorable interactions from charge-charge and polar contacts.
Polar Solvation Energy+25.5Unfavorable energy required to desolvate polar groups upon binding.
Non-polar Solvation Energy-4.2Favorable energy from the hydrophobic effect.
Total Binding Free Energy (ΔGbind) -35.8 Overall predicted binding affinity.

Rational Design of Modified Peptide Substrates or Inhibitors

The structural and energetic insights gained from binding mode predictions of this compound can be leveraged for the rational design of novel peptide substrates or more potent inhibitors. nih.govkvinzo.comnih.gov By identifying the key interactions between this compound and its target enzyme, medicinal chemists can propose modifications to enhance binding affinity, selectivity, or other desirable properties.

For instance, if computational analysis reveals that the valine side chain of this compound occupies a specific hydrophobic pocket in the enzyme's active site, modifications could be explored to optimize this interaction. This could involve substituting valine with other hydrophobic amino acids of varying sizes, such as leucine, isoleucine, or even non-natural amino acids. Computational tools like Rosetta can be used to model these modifications and predict their impact on binding affinity before any chemical synthesis is undertaken. jove.comrosettacommons.org

Furthermore, if the goal is to convert a substrate like this compound into an inhibitor, the peptide backbone can be modified to include a "warhead" that covalently reacts with a catalytic residue in the enzyme's active site. hzdr.dehkmj.org The design of such peptidomimetic inhibitors benefits greatly from computational modeling, which can help in optimizing the geometry of the warhead and the peptide scaffold to ensure proper positioning for reaction. The following table provides a hypothetical example of how computational predictions could guide the modification of this compound to improve its inhibitory potency against a target protease.

Modified CompoundModificationPredicted ΔGbind (kcal/mol)Rationale for Modification
Boc-Leu-Ala-OBnVal to Leu-38.2To better fill a larger hydrophobic S1 pocket.
Boc-Val-Pro-OBnAla to Pro-36.5To introduce conformational rigidity and explore the S2 pocket.
Boc-Val-Ala-ketoneC-terminal modification-42.1 (covalent)Introduction of an electrophilic warhead to form a covalent bond with the catalytic serine.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Enzyme Catalysis Modeling

To gain a deeper understanding of the chemical reactions involved in enzyme catalysis, such as the cleavage of a peptide bond by a protease, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are employed. rsc.orgmdpi.com These approaches treat the region of the system where bond breaking and forming occurs (the quantum mechanical or QM region) with a high level of theory, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics (MM) force field. mdpi.com

In the context of this compound as a substrate for a protease, a QM/MM simulation would typically define the QM region to include the scissile peptide bond of the substrate and the key catalytic residues of the enzyme (e.g., the catalytic triad (B1167595) of a serine protease). acs.org This allows for the explicit modeling of electron rearrangement during the catalytic process.

QM/MM simulations can be used to map out the entire reaction pathway, identifying transition states and reaction intermediates. acs.org This provides invaluable information about the catalytic mechanism, such as the roles of specific amino acid residues in stabilizing transition states and the energetic barriers that determine the reaction rate. For example, a QM/MM study could elucidate the step-by-step process of a serine protease hydrolyzing the Val-Ala peptide bond in this compound, from the initial nucleophilic attack by the serine hydroxyl group to the final release of the cleaved products. nih.gov The results of such a study could be summarized in a table detailing the energetics of the key steps in the catalytic cycle.

Catalytic StepDescriptionCalculated Activation Energy (kcal/mol)
Michaelis Complex FormationInitial binding of this compound to the enzyme.N/A (Binding Energy)
Tetrahedral Intermediate FormationNucleophilic attack by the catalytic serine on the peptide carbonyl.15.2
Acyl-Enzyme FormationCollapse of the tetrahedral intermediate and cleavage of the peptide bond.12.8
DeacylationHydrolysis of the acyl-enzyme intermediate to regenerate the free enzyme.18.5

Synthesis and Research Applications of Boc Val Ala Obn Derivatives and Analogues

Structural Modifications for Probing Conformation and Reactivity

The conformation and reactivity of peptides are intrinsically linked to their primary sequence and the nature of their constituent amino acids. By systematically modifying the Boc-Val-Ala-OBn backbone, researchers can gain profound insights into these structure-function relationships.

Isosteric Replacements within the Peptide Backbone

Isosteric replacement of the amide bond in the Val-Ala motif is a powerful strategy to modulate the conformational properties and metabolic stability of peptidomimetics. The inherent planarity and hydrogen bonding capabilities of the amide bond are key determinants of secondary structure. Replacing this bond with non-natural linkers can introduce specific conformational constraints or, conversely, increase flexibility, thereby influencing biological activity.

Researchers have explored various amide bond isosteres, such as (E)-alkenes and (Z)-chloroalkenes, to replace the Gly-Gly peptide bond, demonstrating that such modifications can induce significant changes in the peptide's secondary structure, including the formation of β-turns. nih.gov For instance, the substitution of a Gly-Gly peptide bond with a (Z)-chloroalkene unit has been shown to promote a β-turn conformation. nih.gov These principles can be extended to the Val-Ala sequence. Another approach involves creating conformationally constrained dipeptide isosteres using bicyclic scaffolds, such as those derived from tartaric acid and α-amino acids. figshare.comacs.org These rigid structures, termed BTAa (bicyclic compounds from tartaric acid and amino acids), effectively lock the peptide backbone into a specific geometry, which is invaluable for studying receptor binding and enzymatic interactions. figshare.comacs.org The stability and rigidity of these bicyclic systems allow for precise control over the stereochemistry and spatial orientation of the amino acid side chains. figshare.comacs.org

Incorporation of Unnatural Amino Acids and Peptidomimetics

The incorporation of unnatural amino acids (uAAs) and the creation of peptidomimetics are cornerstone strategies in modern medicinal chemistry to enhance the therapeutic properties of peptides. uminho.pt These modifications can improve stability against proteolytic degradation, increase bioavailability, and fine-tune binding affinity and selectivity for biological targets. niscpr.res.inresearchgate.net

Several methods exist for incorporating uAAs into peptide sequences. springernature.com Solid-phase peptide synthesis is a common technique that allows for the stepwise addition of both natural and unnatural amino acids. springernature.com For instance, dipeptides containing an iodoalanine unit can be converted into organozinc reagents, which then react with various electrophiles to introduce non-proteinogenic amino acids without compromising stereochemical integrity. rsc.org Another sophisticated approach is the use of expanded genetic codes, where orthogonal aminoacyl-tRNA synthetase/tRNA pairs are engineered to incorporate uAAs at specific sites in response to unique codons during protein biosynthesis. mdpi.com

Peptidomimetics are designed to mimic the essential structural features of a peptide, such as its secondary structure or the spatial arrangement of key side chains. wikipedia.org This can involve significant alterations to the peptide backbone or the use of non-peptidic scaffolds. uminho.pt For example, conformationally restricted uAAs, such as α-methylated amino acids or proline mimetics, can be incorporated to induce specific turns or helical structures. niscpr.res.in The goal is to create molecules that retain or enhance the biological activity of the parent peptide while possessing improved drug-like properties. mdpi.com The introduction of D-amino acids or N-alkylation are common strategies to increase resistance to proteases. uminho.pt

Isotopic Labeling for Mechanistic and Spectroscopic Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and studying the structure and dynamics of peptides and proteins using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.net By replacing specific atoms (e.g., ¹H, ¹²C, ¹⁴N) with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can selectively monitor different parts of a molecule. researchgate.netsigmaaldrich.com

For peptides containing valine and alanine (B10760859), such as this compound, specific labeling strategies are employed. For instance, selective protonation of methyl groups in Ile, Leu, and Val residues within a highly deuterated environment (a technique known as ILV labeling) provides high-quality probes for NMR studies of large proteins. isotope.com Alanine's methyl group is also an attractive target for labeling as it is close to the peptide backbone and provides insights into local dynamics. isotope.comnih.gov However, the metabolic conversion of alanine to pyruvate (B1213749) can lead to scrambling of the isotopic label into other aliphatic residues. nih.gov

Deuterium (B1214612) (²H) labeling is particularly useful for simplifying ¹H NMR spectra and for probing protein dynamics. sigmaaldrich.comfrontiersin.org In mechanistic studies, deuterium labeling can help to track the fate of specific hydrogen atoms during an enzymatic reaction. For example, studies on N-glycosylation using stereospecifically deuterated peptide substrates have shown that the deuterium is retained in the product, providing strong evidence against certain proposed reaction intermediates. nih.gov This demonstrates the power of isotopic labeling in distinguishing between different catalytic mechanisms.

Synthesis of Conjugates and Bioconjugates for Research Probes

The Val-Ala dipeptide motif, derived from this compound, is a key component in the construction of advanced research probes, including peptide-drug conjugates and hybrid peptides. These constructs are designed for a variety of applications, from targeted drug delivery to the creation of novel biomaterials.

Peptide-Drug Linker Development

The Val-Ala dipeptide is a widely used protease-sensitive linker in the design of antibody-drug conjugates (ADCs). mdpi.comaxispharm.com ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting the antibody and the drug is a critical component, as it must remain stable in systemic circulation but be efficiently cleaved to release the drug at the target site, typically within the lysosome of a cancer cell. creative-biolabs.com

The Val-Ala linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. mdpi.combroadpharm.com This enzymatic cleavage ensures the selective release of the cytotoxic payload within the target cells, minimizing off-target toxicity. To facilitate drug release, the Val-Ala dipeptide is often used in conjunction with a self-immolative spacer, such as p-aminobenzyloxycarbonyl (PABC). sci-hub.se Following cleavage of the dipeptide, the PABC spacer spontaneously decomposes, liberating the unmodified drug. sci-hub.se The Val-Ala linker has shown greater stability in mouse plasma compared to the more commonly used Val-Cit linker, which is an important consideration in preclinical development. cam.ac.uk Furthermore, the higher hydrophilicity of Val-Ala can be advantageous when working with lipophilic payloads. axispharm.com

Hybrid Peptides Incorporating Non-Standard Building Blocks

Hybrid peptides are created by incorporating non-standard amino acid residues, such as β- or γ-amino acids, into a peptide backbone. bohrium.com This strategy allows for the design of novel peptide foldamers with unique, predictable secondary structures that are often resistant to proteolytic degradation. bohrium.comnih.gov The Val-Ala sequence can be incorporated into these hybrid structures to study how natural α-amino acid sequences influence the folding of these synthetic oligomers.

Research has shown that the incorporation of contiguous β-amino acid residues into a helical α-peptide sequence can be accommodated, often resulting in a continuous helical structure. iisc.ac.in For example, a decapeptide containing a Boc-Val-Ala-Phe-Aib sequence linked to a segment with β-amino acids was found to maintain a continuous helical conformation. iisc.ac.in The conformational preferences of these hybrid peptides are studied using techniques like NMR spectroscopy, which can reveal diagnostic nuclear Overhauser effects (NOEs) that indicate helical folding. iisc.ac.in

The synthesis of these hybrid peptides typically involves standard solution-phase or solid-phase peptide coupling methods. bohrium.comacs.org By systematically altering the sequence and the types of non-standard building blocks, researchers can create a diverse range of molecular architectures. unimi.it These hybrid peptides have applications in materials science, where they can self-assemble into well-defined nanostructures, and in medicinal chemistry, where their unique conformations can be exploited to target specific biological interactions. nih.gov

Chemoenzymatic Synthesis of this compound Analogues

Chemoenzymatic synthesis represents a powerful strategy that merges the versatility of chemical methods with the high selectivity and efficiency of biocatalysts. nih.gov This approach is particularly advantageous for creating complex molecules like peptide analogues, as it often circumvents the need for extensive protecting group strategies and minimizes the risk of racemization, which can be a challenge in purely chemical syntheses. nih.govthieme-connect.de The synthesis of analogues of this compound, a protected dipeptide, leverages enzymes to form the critical peptide bond under mild conditions, offering a greener and more sustainable alternative to traditional organic synthesis. nih.govmdpi.com

The core of chemoenzymatic peptide synthesis involves the use of enzymes, typically proteases or lipases, to catalyze the formation of a peptide bond, a reaction that is the reverse of their natural hydrolytic function. mdpi.comscielo.br This can be achieved through either a thermodynamically or kinetically controlled process. mdpi.com In the thermodynamically controlled approach, the reaction equilibrium is shifted toward synthesis by altering reaction conditions, such as removing water or using a high concentration of substrates. mdpi.com The kinetically controlled approach utilizes activated acyl donors, like amino acid esters, where a protease rapidly forms an acyl-enzyme intermediate that then reacts with an amino component (the nucleophile) to form the new peptide bond. thieme-connect.de

Various enzymes have been employed for the synthesis of dipeptides and their analogues. Proteases such as thermolysin, subtilisin, and α-chymotrypsin are frequently used due to their specificity. thieme-connect.deubc.caresearchgate.net Lipases, which naturally hydrolyze lipids, can also catalyze the formation of ester and amide bonds in non-aqueous environments and have been successfully used for synthesizing peptides, including those containing D-amino acids. scielo.brcapes.gov.br The choice of enzyme, solvent, pH, and temperature are critical factors that influence reaction efficiency and yield. ubc.cacapes.gov.br For instance, the use of organic solvents or aqueous-organic solvent mixtures can enhance substrate solubility and shift the reaction equilibrium towards synthesis. ubc.cacapes.gov.br

Research into the synthesis of dipeptide analogues has demonstrated the broad applicability of this method. For example, studies have shown the successful synthesis of dermorphin (B549996) derivatives, which contain a D-alanine residue, using proteases like subtilisin and α-chymotrypsin in organic media. researchgate.net Similarly, lipases from porcine pancreas have been used to synthesize various dipeptides containing D-amino acids, achieving yields up to 90% in optimized solvent systems like 3-methyl-3-pentanol (B165633). capes.gov.br The Val-Ala dipeptide sequence itself is a key component in certain antibody-drug conjugate (ADC) linkers, where it is designed to be cleaved by lysosomal enzymes within target cells. iris-biotech.de The chemoenzymatic approach provides a precise method for constructing such specialized dipeptide analogues.

The table below summarizes findings from various studies on the chemoenzymatic synthesis of dipeptide analogues relevant to the this compound structure, highlighting the enzymes, substrates, and conditions used.

Synthesized Analogue/DerivativeEnzymeAcyl DonorAcyl AcceptorKey Findings & ConditionsReference
Z-L-Asp-Tyr-OMeThermolysinZ-L-AspTyr-OMeOptimization of seven factors including reactant concentration, solvent (DMF/Ethyl Acetate), and temperature was performed. ubc.ca
Z-L-Asp-Met-OMeThermolysinZ-L-AspMet-OMeGlycerol was initially used as a solvent but was replaced with ethanediol due to inhibitory effects on the enzyme. ubc.ca
Bz-Tyr-D-Ala-NH2Porcine Pancreas Lipase (B570770) (PPL)Bz-L-Tyr-OEtH-D-Ala-NH2Peptide yields reached 90% in 3-methyl-3-pentanol containing 5% buffer. PPL showed specificity for various D-amino acid derivatives as acyl acceptors. capes.gov.br
Boc-Tyr-D-Ala-Phe-Gly derivativesSubtilisinBoc-Tyr-D-Ala-OCH2CF3Phe-Gly-N2H2Ph or Phe-Gly-NH2The synthesis was successfully catalyzed in ethyl acetate (B1210297) (AcOEt), demonstrating the use of unnatural substrates with proteases. researchgate.net
Boc-Tyr-D-Ala-N2H2Phα-ChymotrypsinBoc-Tyr-OEtD-Ala-N2H2PhThe influence of organic solvents and water content on the enzymatic synthesis was systematically studied. researchgate.net
Z-Phe-Phe-NH2Porcine Pancreas Lipase (PPL)Z-Phe-OEtPhe-NH2Yields of about 80% were achieved in 6 hours in a 50% DMF aqueous solution at 10°C. capes.gov.br

The specificity of enzymes is a key advantage, as they can distinguish between stereoisomers, thus preventing racemization. thieme-connect.deubc.ca For instance, porcine pancreas lipase (PPL) can utilize L-isomers of amino acids as acyl acceptors, but corresponding D-isomers often result in better yields. capes.gov.br Furthermore, the substrate specificity of enzymes can be broad, allowing for the synthesis of a wide variety of dipeptides. An aminopeptidase (B13392206) from Streptomyces septatus TH-2 (SSAP) showed efficient dipeptide synthesis using acyl donors and acceptors with bulky hydrophobic side chains. nih.gov This versatility allows for the modular synthesis of diverse peptide libraries for screening and development purposes. nih.gov

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Peptide Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of peptide science, moving from traditional, often laborious, discovery methods to a new era of rapid, data-driven innovation. nih.govpolifaces.de These computational tools are being applied to both the de novo design of peptides with specific functions and the optimization of their chemical synthesis, processes directly relevant to the production and utilization of intermediates like Boc-Val-Ala-OBn.

In the realm of synthesis, ML algorithms are being trained on large datasets from automated synthesizers to predict and optimize reaction conditions in real-time. mit.eduamazonaws.comacs.org For instance, deep learning models can analyze UV-Vis analytical data from thousands of Fmoc-deprotection reactions to predict reaction success and identify sequences prone to aggregation with less than 6% error. acs.orgnih.gov This predictive power allows for the in silico optimization of synthesis protocols to enhance yield and purity, building a foundation for the real-time, autonomous optimization of peptide synthesis in flow systems. mit.eduamazonaws.comacs.org This approach is particularly valuable for optimizing the coupling steps involved in creating dipeptides and extending the peptide chain.

PhaseTraditional ApproachAI-Driven ApproachKey AI Advantage
Hit Identification Extensive high-throughput screening of large, random libraries.In silico generation and screening of focused, purpose-designed libraries. nih.govgenscript.comReduced experimental cost and time; exploration of novel chemical space. genscript.com
Lead Optimization Iterative, manual chemical modification and testing.Predictive models optimize multiple parameters (affinity, stability, etc.) simultaneously. gubra.dkFaster development of candidates with balanced, drug-like properties. gubra.dk
Synthesis Planning Relies on established, generalized protocols; troubleshooting is reactive.ML models predict sequence-specific challenges (e.g., aggregation) and optimize protocols proactively. acs.orgImproved synthesis efficiency, yield, and purity. acs.org

Microfluidic and High-Throughput Methodologies for Peptide Synthesis and Screening

The development of microfluidic and high-throughput technologies represents a significant engineering advancement for peptide synthesis and screening. These miniaturized systems offer enhanced control, speed, and automation, directly impacting the efficiency of producing and evaluating peptides derived from building blocks like this compound.

Microfluidic reactors for solid-phase peptide synthesis (SPPS) provide numerous advantages over conventional bulk reactors. rsc.org By confining the synthesis to microchannels, these devices drastically reduce the consumption of expensive reagents and solvents. vapourtec.com The high surface-area-to-volume ratio in microfluidic systems enhances reaction kinetics and improves heat and mass transfer, leading to significantly shorter cycle times. rsc.orgvapourtec.com For example, an automated Teflon microfluidic synthesizer has been shown to produce a decapeptide in under 6 hours, a process that could take several days using traditional methods. rsc.org These systems can be designed to trap resin beads within microchannels, allowing for continuous-flow synthesis where reagents are passed over the solid support in a highly efficient manner. vapourtec.comresearchgate.net

Complementing microfluidic synthesis is the use of high-throughput screening (HTS) to rapidly evaluate large libraries of peptides for desired biological activities. Peptide libraries, which can contain thousands to millions of distinct sequences, are synthesized and screened in parallel using automated platforms and microtiter plates. bmglabtech.comnih.gov HTS can be used to screen for a wide range of functions, from identifying enzyme inhibitors to discovering peptides that can be utilized as a nutrient source by microorganisms. nih.govresearchgate.netnih.gov For instance, the Biolog Phenotype MicroArray technology has been used to screen hundreds of dipeptides to determine the substrate profile of bacterial transport systems. nih.govresearchgate.net The combination of automated, high-throughput synthesis and screening creates a powerful pipeline for accelerating drug discovery and functional proteomics. nih.govtangobio.com

Table 2: Advantages of Microfluidic Solid-Phase Peptide Synthesis (SPPS)

FeatureAdvantageImpact on Synthesis
Miniaturization Reduced reagent and solvent consumption. vapourtec.comLower cost per synthesis; more environmentally friendly ("greener") chemistry.
High Surface-to-Volume Ratio Enhanced reaction kinetics and efficiency. rsc.orgSignificantly faster coupling and deprotection cycles.
Automation Precise control over flow rates and reaction times. rsc.orgImproved reproducibility and potential for unattended operation.
Integration Ability to connect with in-line analytical detectors. vapourtec.comEnables real-time monitoring and optimization of the synthesis process.

Development of Advanced Analytical Techniques for Real-Time Reaction Monitoring

The "black box" nature of traditional solid-phase peptide synthesis (SPPS) is being illuminated by the development of advanced Process Analytical Technology (PAT). digitellinc.com These techniques allow for the real-time, in-line monitoring of the entire synthesis process, including the coupling and deprotection steps involved in adding a unit like Val-Ala to a growing peptide chain. digitellinc.comacs.org Implementing PAT leads to more efficient, sustainable, and reliable peptide manufacturing. euroapi.com

Several analytical methods have been adapted for real-time monitoring of SPPS:

Raman Spectroscopy : This non-destructive technique provides rich chemical information about the reaction as it happens. acs.org It can be used to monitor key events like the disappearance of the Fmoc protecting group and the progress of the amino acid coupling reaction, allowing for precise determination of reaction endpoints. acs.orgeuroapi.com This data helps to optimize reaction times and reduce the unnecessary use of excess reagents and washing solvents. acs.org

UV-Vis Spectroscopy : In Fmoc-based SPPS, the cleavage of the Fmoc group releases dibenzofulvene, which can be quantified using an in-line UV-Vis detector. nih.goviris-biotech.de The time-dependent UV-Vis trace provides direct information on the efficiency and kinetics of the deprotection step, which is crucial for ensuring a high-quality final product. nih.gov

Refractive Index (RI) Measurement : The refractive index of the reaction solution is highly sensitive to the concentration of dissolved species. digitellinc.comschmidt-haensch.com RI detectors can track the entire SPPS cycle in real-time: a decrease in RI indicates the consumption of the protected amino acid from the solution during coupling, while an increase signals the release of the dibenzofulvene-piperidine adduct during deprotection. digitellinc.comcsic.es This method provides valuable kinetic data and helps to optimize every step of the synthesis, making the process greener and more efficient. digitellinc.comcsic.es

The integration of these PAT tools transforms SPPS from a process based on fixed timings to one that is controlled by real-time analytical data, enhancing process understanding and control. euroapi.com

Table 3: Comparison of PAT for Real-Time SPPS Monitoring

TechniquePrincipleMonitored EventsKey Advantage
Raman Spectroscopy Measures vibrational modes of molecules. acs.orgFmoc removal, amino acid coupling, solvent washing. acs.orgeuroapi.comProvides specific chemical information, non-destructive. acs.org
UV-Vis Spectroscopy Measures absorbance of UV-Vis light by specific molecules. nih.govFmoc deprotection via dibenzofulvene-piperidine adduct. iris-biotech.deWell-established for quantifying deprotection efficiency. nih.gov
Refractive Index (RI) Measures changes in the refractive index of the bulk solution. digitellinc.comCoupling (reagent consumption), deprotection (byproduct release), washing. digitellinc.comcsic.esSensitive, universal detector for all stages of the synthesis cycle. digitellinc.com

Exploration of Novel Biochemical Roles for Dipeptide Scaffolds in Model Systems

While protected dipeptides like this compound are primarily synthetic intermediates, the underlying dipeptide scaffolds are crucial components in the de novo design of peptides and in probing biological systems. ias.ac.in Researchers are actively exploring how simple dipeptide units can be used to nucleate complex secondary structures and to understand fundamental biochemical processes.

In the field of peptide design, specific dipeptide sequences are known to act as potent nucleators of well-defined structural motifs. For example, a D-Pro-Xxx sequence is often used to initiate a β-turn, which can lead to the formation of a β-hairpin structure. researchgate.net Similarly, the Aib-D-Ala dipeptide segment has been successfully used to nucleate β-hairpins with a specific (type I') turn geometry. researchgate.net The Val-Ala sequence itself, being composed of non-polar amino acids, can contribute to the formation and stability of hydrophobic cores or sheet-like structures within larger designed peptides. mdpi.com Understanding how these simple scaffolds direct folding provides critical insights for designing novel proteins and peptide-based biomaterials. ias.ac.in

Dipeptide scaffolds are also used as tools in model systems to study complex biological processes. In microbiology, high-throughput screening of dipeptide libraries helps to elucidate the substrate specificity of bacterial ABC transporters, which are crucial for nutrient uptake. nih.govresearchgate.net For example, studies in Pseudomonas aeruginosa have used extensive dipeptide screening to map the function of five different substrate-binding proteins, revealing how the bacterium utilizes a wide range of dipeptides. nih.govresearchgate.net Furthermore, dipeptide analogues are synthesized as substrates for protease assays, enabling the kinetic analysis of enzymes and the screening of potential inhibitors. These studies demonstrate that even the simplest peptide units are powerful tools for exploring and manipulating complex biological functions.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Boc-Val-Ala-OBn with high purity, and how can reproducibility be ensured?

  • Methodology : Use solid-phase peptide synthesis (SPPS) with Boc (tert-butyloxycarbonyl) protection for the N-terminus and benzyl (OBn) ester protection for the C-terminus. Purify intermediates via flash chromatography and confirm purity using HPLC (≥95% purity threshold) . Ensure reproducibility by documenting solvent ratios (e.g., DCM:MeOH), reaction temperatures, and catalyst concentrations (e.g., HOBt/DIC coupling agents). Replicate protocols across multiple batches and validate with spectroscopic data (e.g., 1^1H NMR, 13^{13}C NMR) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be standardized?

  • Methodology : Combine 1^1H/13^{13}C NMR to confirm backbone structure and stereochemistry, LC-MS for molecular weight verification, and FT-IR for functional group analysis. Standardize data interpretation by cross-referencing with published spectra of analogous peptides and using software tools (e.g., MestReNova) for peak integration. Discrepancies in coupling constants (e.g., J-values in NMR) may indicate rotameric impurities, necessitating further purification .

Q. How can reaction conditions be optimized to minimize side products during this compound synthesis?

  • Methodology : Perform kinetic studies using Design of Experiments (DoE) to evaluate variables like solvent polarity (e.g., DMF vs. THF), pH (for deprotection steps), and reaction time. Monitor by TLC/HPLC and quantify side products (e.g., dipeptide deletions) via area-under-curve (AUC) analysis. Optimize coupling efficiency by pre-activating amino acids with HOBt/DIC and maintaining anhydrous conditions .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns) for this compound?

  • Methodology : Investigate potential causes such as residual solvents, epimerization during synthesis, or isotopic interference in MS. Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous peaks and compare with computational predictions (e.g., ChemDraw simulations). For MS anomalies, employ high-resolution mass spectrometry (HRMS) and isotopic pattern analysis to rule out adducts or contaminants .

Q. What experimental designs are suitable for studying the stability of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Sample aliquots at timed intervals and quantify degradation via HPLC-UV/Vis. Use Arrhenius kinetics to predict shelf life. For mechanistic insights, employ LC-MS/MS to identify degradation products (e.g., hydrolysis of the benzyl ester) and correlate with molecular dynamics simulations .

Q. How can statistical methods address variability in bioactivity data for this compound across independent studies?

  • Methodology : Apply ANOVA to compare bioactivity means (e.g., IC50_{50} values) across studies, controlling for variables like cell line heterogeneity or assay protocols. Use meta-analysis to pool data and calculate weighted effect sizes. For outliers, perform sensitivity analyses or leverage Bayesian hierarchical models to account for study-specific biases .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale research applications?

  • Methodology : Implement quality-by-design (QbD) principles by defining critical quality attributes (CQAs) such as purity, yield, and enantiomeric excess. Use process analytical technology (PAT) for real-time monitoring (e.g., in-line FT-IR). Validate consistency through control charts and multivariate analysis (e.g., PCA) of batch data .

Data Management & Reproducibility

Q. How should researchers document and share synthetic protocols for this compound to ensure reproducibility?

  • Methodology : Follow the Beilstein Journal of Organic Chemistry guidelines: include detailed experimental sections with reagent grades, instrument models, and spectral acquisition parameters. Deposit raw data (e.g., NMR FID files, HPLC chromatograms) in repositories like Zenodo or Figshare. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

Q. What are the best practices for handling conflicting data in multi-institutional studies on this compound?

  • Methodology : Establish a pre-publication consortium agreement to standardize protocols and data formats. Use inter-laboratory comparisons (ILCs) to identify systematic errors. For unresolved contradictions, conduct blinded re-analyses or third-party validation through platforms like the Collaborative Drug Discovery (CDD) Vault .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.